molecular formula C13H11F2N3S B4237955 N-(3,5-difluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea

N-(3,5-difluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea

Cat. No. B4237955
M. Wt: 279.31 g/mol
InChI Key: UCFAXWXPZFFXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in various cellular processes. This inhibition leads to the disruption of various cellular pathways, ultimately leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinases and cyclooxygenases, which are involved in cancer cell growth and inflammation, respectively. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3,5-difluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea in lab experiments is its high potency. It has been found to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the major limitations of using this compound is its potential toxicity. It has been shown to have toxic effects on certain cell types, and care must be taken when handling and using this compound in lab experiments.

Future Directions

There are many potential future directions for the study of N-(3,5-difluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea. One potential direction is the further study of its anti-cancer properties. Specifically, more research is needed to determine its efficacy in animal models and its potential for use in human cancer treatment. Additionally, the compound's potential as an anti-inflammatory agent should be further explored, including its potential use in treating chronic inflammatory conditions such as arthritis. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.

Scientific Research Applications

N-(3,5-difluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea has been extensively studied for its potential applications in various fields. It has been found to have significant anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has been found to have promising results in animal models.

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(6-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3S/c1-8-3-2-4-12(16-8)18-13(19)17-11-6-9(14)5-10(15)7-11/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFAXWXPZFFXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.